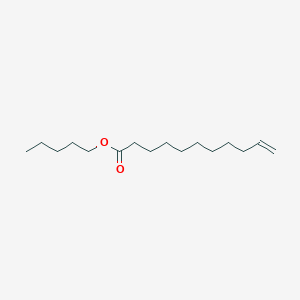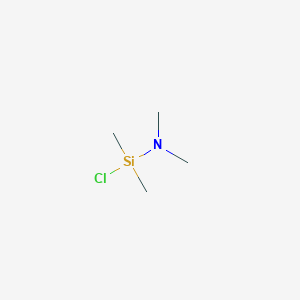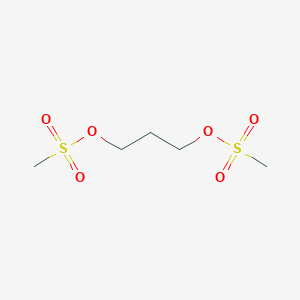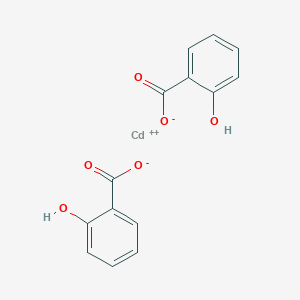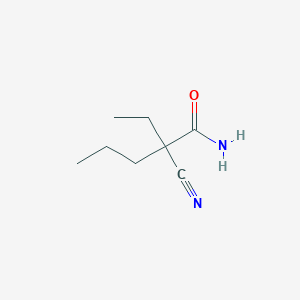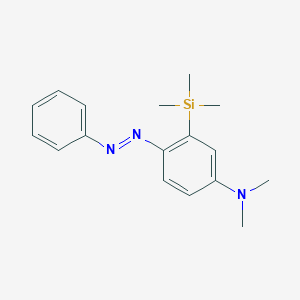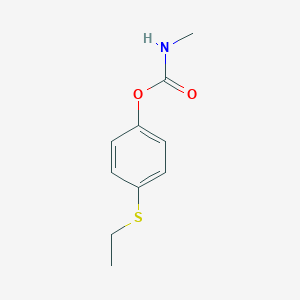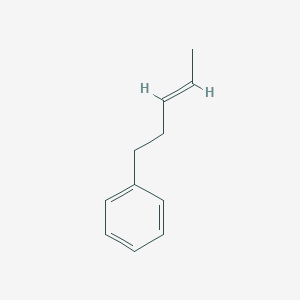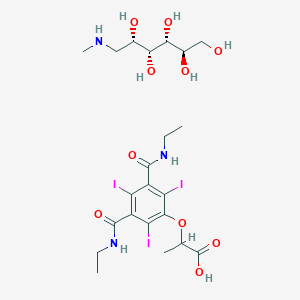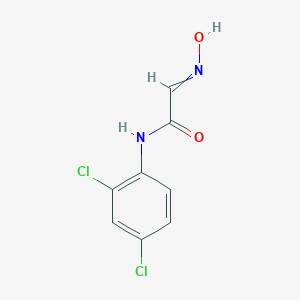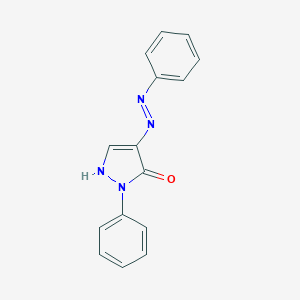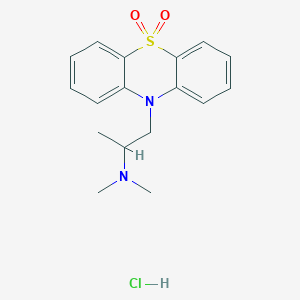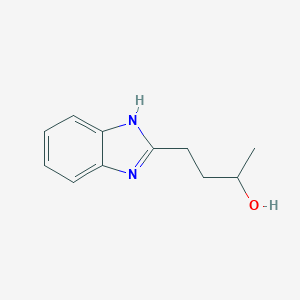
4-(1H-benzimidazol-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)butan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This molecule is a benzimidazole derivative that possesses a hydroxyl group at the second position of the butyl chain. The unique structure of this compound makes it an interesting target for researchers to investigate its properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-2-yl)butan-2-ol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell signaling and DNA replication, respectively. Inhibition of these enzymes can lead to the disruption of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(1H-benzimidazol-2-yl)butan-2-ol can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has potential antiviral and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1H-benzimidazol-2-yl)butan-2-ol in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and simple reaction conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(1H-benzimidazol-2-yl)butan-2-ol. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Researchers can synthesize and test various derivatives of this compound to determine their efficacy and safety profiles. Another potential direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its effects on cancer cells and other biological systems.
Conclusion:
In conclusion, 4-(1H-benzimidazol-2-yl)butan-2-ol is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Its unique structure and potential bioactivity make it an interesting target for researchers to investigate its properties and potential applications. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
The potential applications of 4-(1H-benzimidazol-2-yl)butan-2-ol in scientific research are vast. One of the most significant applications is in medicinal chemistry, where this compound can be used as a starting material to synthesize various bioactive molecules. Researchers have synthesized several derivatives of this compound with potential anticancer, antiviral, and antibacterial activities.
Propriétés
Numéro CAS |
19276-02-9 |
|---|---|
Nom du produit |
4-(1H-benzimidazol-2-yl)butan-2-ol |
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5,8,14H,6-7H2,1H3,(H,12,13) |
Clé InChI |
MTMSWVAWKVUTSR-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC2=CC=CC=C2N1)O |
SMILES canonique |
CC(CCC1=NC2=CC=CC=C2N1)O |
Autres numéros CAS |
19276-02-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
